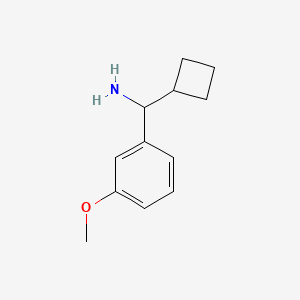

Cyclobutyl(3-methoxyphenyl)methanamine

Description

Cyclobutyl(3-methoxyphenyl)methanamine is a secondary amine featuring a cyclobutyl group and a 3-methoxyphenyl moiety attached to a central methanamine backbone. Its molecular formula is C₁₂H₁₇NO, with the 3-methoxy group on the phenyl ring contributing to its electron-donating properties, while the cyclobutyl group introduces steric constraints and conformational rigidity . Synthesis typically involves coupling reactions, as seen in related compounds, such as the use of HATU and i-Pr₂NEt in amide bond formation .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

cyclobutyl-(3-methoxyphenyl)methanamine |

InChI |

InChI=1S/C12H17NO/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9/h3,6-9,12H,2,4-5,13H2,1H3 |

InChI Key |

KKWURVVMWJDCFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(3-methoxyphenyl)methanone, while reduction may produce cyclobutyl(3-methoxyphenyl)methanol .

Scientific Research Applications

Cyclobutyl(3-methoxyphenyl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclobutyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The table below highlights key structural analogues, their properties, and biological implications:

Key Comparative Analysis

Electronic Effects

- Methoxy vs. Chloro/Trifluoromethyl : The 3-methoxy group in the target compound donates electrons via resonance, enhancing aromatic ring electron density. In contrast, chloro and trifluoromethyl groups withdraw electrons, altering binding affinities in biological systems (e.g., enzyme active sites) .

- Cyclobutyl vs.

Physicochemical Properties

- Solubility: The ether-linked cyclobutylmethoxy analogue (C₁₂H₁₇NO) exhibits improved aqueous solubility due to the oxygen atom, whereas the chloro-substituted derivative (C₁₁H₁₄ClN) is more lipophilic .

- Basicity : The trifluoromethyl-substituted compound (predicted pKa ∼10.27) is less basic than the target compound (estimated pKa ∼10.5), influenced by the electron-withdrawing CF₃ group .

Stereochemical Considerations

- Enantiomers like (R)- and (S)-cyclobutyl(phenyl)methanamine demonstrate divergent biological activities. For instance, the (S)-enantiomer may exhibit higher affinity for serotonin receptors due to spatial compatibility .

Biological Activity

Cyclobutyl(3-methoxyphenyl)methanamine is an organic compound characterized by its unique structural features, including a cyclobutyl ring, a methoxy-substituted phenyl group, and an amine functional group. With a molecular formula of CHNO and a molecular weight of 177.24 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances lipophilicity and can influence interactions with various biological targets, including receptors and enzymes. This modification may lead to increased solubility and stability in biological systems, facilitating its use in pharmaceutical applications.

This compound interacts with specific molecular targets, modulating their activity and leading to various biological effects. The exact pathways through which this compound exerts its effects are still under investigation; however, preliminary studies suggest that it may influence neurotransmitter systems due to its structural similarity to other psychoactive compounds.

Potential Targets

- Receptor Binding : The methoxy group may enhance binding affinity to neurotransmitter receptors.

- Enzyme Interaction : The compound may modulate enzyme activity, impacting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Similar compounds have shown potential in cancer therapy by targeting specific integrins involved in tumor progression .

- Cytotoxicity : Studies have demonstrated cytotoxic effects against various human cancer cell lines, indicating potential as a chemotherapeutic agent .

- Antioxidant Activity : Compounds with similar structural features have been reported to possess antioxidant properties, which may contribute to their protective effects in cellular systems .

Comparative Analysis

A comparative analysis with structurally related compounds reveals insights into the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopentyl(3-methoxyphenyl)methanamine | Cyclopentane ring | Potentially similar but may differ in potency |

| 2-(3-Methoxyphenyl)cyclopropylmethanamine | Cyclopropane ring | May show different pharmacological profiles |

| Dimethylaminophenethylamine | Dimethylamino group; lacks cycloalkane structure | Known for strong CNS effects |

The primary distinctions among these compounds lie in their ring sizes and substitution patterns, which significantly influence their chemical behavior and biological interactions.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against the RKO cell line. The compound demonstrated significant inhibition of cell growth with an IC value comparable to established anticancer agents .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound affects cellular signaling pathways involved in apoptosis and proliferation, suggesting its potential as a therapeutic candidate for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.